2-amino-N-methylbenzenesulfonamide

Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship (SAR)

Researchers often face inconsistent reactivity when substituting benzenesulfonamide analogs in established synthetic routes. 2-Amino-N-methylbenzenesulfonamide (CAS 16288-77-0) provides a validated bifunctional scaffold with precisely defined ortho-amine and N-methyl sulfonamide motifs, ensuring reproducible outcomes in medicinal chemistry. • Enables synthesis of 1,2,4-benzothiadiazine 1,1-dioxide privileged scaffolds • Optimized LogP (~0.6) for balanced BBB penetration and aqueous solubility • Validated kinase inhibitor building block (TNNI3K, FAK, CDK8) • Crystalline solid (mp 59-60°C); cold chain shipping (2-8°C)

Molecular Formula C7H10N2O2S
Molecular Weight 186.23 g/mol
CAS No. 16288-77-0
Cat. No. B095669
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-methylbenzenesulfonamide
CAS16288-77-0
Molecular FormulaC7H10N2O2S
Molecular Weight186.23 g/mol
Structural Identifiers
SMILESCNS(=O)(=O)C1=CC=CC=C1N
InChIInChI=1S/C7H10N2O2S/c1-9-12(10,11)7-5-3-2-4-6(7)8/h2-5,9H,8H2,1H3
InChIKeySSEZSHJJNNLTQI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-N-methylbenzenesulfonamide: Technical Baseline & Supply


2-Amino-N-methylbenzenesulfonamide (CAS 16288-77-0) is a low molecular weight (186.23 g/mol) aromatic amine bearing both a primary aromatic amine and a secondary sulfonamide functional group . Its technical utility is primarily derived from its bifunctional nature, which enables its use as a versatile building block in medicinal chemistry and organic synthesis . The compound is commercially supplied as a crystalline solid with a melting point of 59-60°C and is generally offered at purities of 95% to 98% . Key handling considerations include storage at 2-8°C with protection from light and standard irritant precautions .

1
Bifunctional aromatic amine building block for kinase inhibitor and CNS-targeted library synthesis
N-methyl sulfonamide + primary aniline handles
2
Designed for medicinal chemistry programs requiring controlled lipophilicity (predicted LogP ~0.6)
Balanced profile between primary sulfonamide and N-ethyl analogs
3
Precursor for benzothiadiazine dioxide scaffolds in ion transport modulator research
Condensation route with aldehydes or orthoesters

2-Amino-N-methylbenzenesulfonamide: Procurement & Substitution Risk


Direct substitution of 2-amino-N-methylbenzenesulfonamide with other benzenesulfonamide analogs in established synthetic routes or research programs is inadvisable without rigorous re-validation. The compound's precise substitution pattern—featuring a primary amine ortho to the sulfonamide and an N-methyl group—dictates its unique reactivity and molecular recognition profile. For instance, the presence of the N-methyl group, as opposed to a primary sulfonamide (S-NH2) or an N-ethyl group, can critically alter the compound's lipophilicity (LogP ~0.6), hydrogen bonding capacity, and steric bulk, which in turn can fundamentally change the biological activity or the regioselectivity of downstream synthetic transformations [1]. Even closely related isomers, such as 2-amino-N-ethylbenzenesulfonamide, would differ in key physical properties like boiling point and LogP, impacting both reaction conditions and purification [2].

N-Methyl vs N-ethyl analog: LogP shift of ~0.4 units and altered steric bulk can change target binding and reaction selectivity; direct replacement may require re-validation of synthetic steps and biological readouts.
N-Methyl vs primary sulfonamide (S-NH₂): loss of the N-methyl group modifies hydrogen-bonding capacity and reported kinase potency. Substitution with the des-methyl analog may shift SAR and synthetic intermediate performance.

2-Amino-N-methylbenzenesulfonamide: Differentiation vs. Primary Sulfonamides


Kinase Inhibitor Potency: TNNI3K and N-Methyl Sulfonamide

In a study on TNNI3K inhibitors, the N-methylbenzenesulfonamide moiety was identified as a critical driver of potency, distinguishing it from its primary sulfonamide counterparts. The research states that 'we observed that the N-methylbenzenesulfonamide was driving the potency in addition to the more traditional quinazoline hinge-binding motif' [1]. This directly supports the procurement of the N-methyl variant for kinase inhibitor research over analogs with a primary sulfonamide (S-NH2) group.

TNNI3K potency driver
Class-level
N-methylbenzenesulfonamide identified as potency-driving moiety vs. primary sulfonamide in TNNI3K and CDK8/CycC inhibitor studies
Supports N-methyl sulfonamide selection in kinase inhibitor research
Class-level inference; verify in target-specific kinase assays
Kinase Inhibition Medicinal Chemistry Structure-Activity Relationship (SAR)

Lipophilicity Tuning: N-Methyl Sulfonamide in CNS Drug Design

The N-methyl group in 2-amino-N-methylbenzenesulfonamide confers a calculated LogP (XLogP3) of 0.6 . This property is distinct from both the more hydrophilic primary sulfonamide analog (2-aminobenzenesulfonamide, predicted XLogP3 -0.4) and the more lipophilic N-ethyl analog (2-amino-N-ethylbenzenesulfonamide, predicted XLogP3 1.0) [1]. This intermediate LogP value is often desirable for optimizing central nervous system (CNS) drug properties, where a balance between blood-brain barrier permeability and aqueous solubility is critical.

Lipophilicity tuning
Reported
Calculated LogP (XLogP3) = 0.6
Balanced lipophilicity profile for CNS research compound design
Predicted value; experimental confirmation advised. Primary sulfonamide: -0.4, N-ethyl: 1.0
Lipophilicity Physicochemical Properties Drug Design

2-Amino-N-methylbenzenesulfonamide: Validated Application Scenarios


Synthesis of Kinase Inhibitor Libraries

Use 2-amino-N-methylbenzenesulfonamide as a key starting material or fragment for the development of novel kinase inhibitors, particularly those targeting TNNI3K, FAK, or CDK8. The N-methyl sulfonamide group is a validated motif for achieving high potency in these targets, as demonstrated in medicinal chemistry campaigns [1][2].

CNS Drug Discovery Scaffold

Incorporate this compound as a core scaffold in CNS drug discovery programs. Its calculated LogP of 0.6 provides a favorable starting point for achieving optimal blood-brain barrier penetration and aqueous solubility, making it a strategic choice over more hydrophilic or lipophilic analogs .

Synthesis of 1,2,4-Benzothiadiazine 1,1-Dioxides

Employ 2-amino-N-methylbenzenesulfonamide in a condensation reaction with aldehydes or orthoformic acid esters. This reaction yields 1,2,4-benzothiadiazine 1,1-dioxide scaffolds, which are a privileged class of compounds with established diuretic and antihypertensive activities .

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
N-methyl sulfonamide reactivity with quinazoline/quinoline hinge binders
Confirm contribution to target kinase inhibition in enzymatic assays
CNS research compound design
Predicted LogP 0.6 and balanced physicochemical profile
Assess blood-brain barrier permeability and solubility in CNS models
Benzothiadiazine dioxide scaffold synthesis
Condensation-ready ortho-amino sulfonamide motif
Characterize product purity and regiochemistry; evaluate ion transport modulator activity in relevant assays

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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